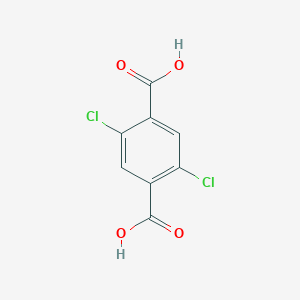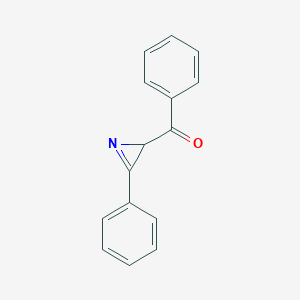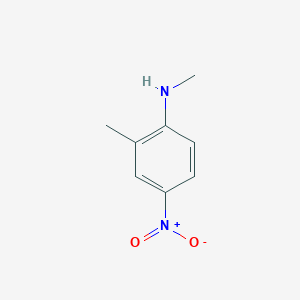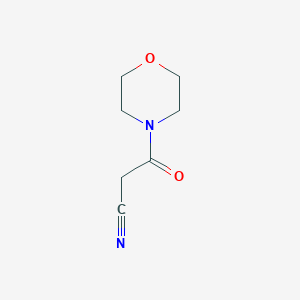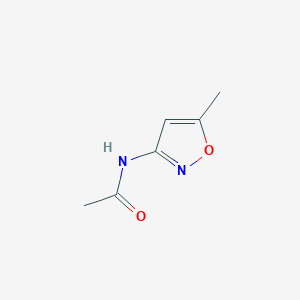
4-Tert-butyl-1,3-dihydroimidazole-2-thione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-tert-butyl-1,3-dihydroimidazole-2-thiones involves the reaction of 1-amino-3,3-dimethylbutanone with alkylation agents under alkaline conditions. These compounds are then subjected to S-alkylation with iodoacetamide and further processed to explore their potential in various applications (Loksha et al., 2003).
Molecular Structure Analysis
The molecular structure of N-tert-butyl-2-thioimidazole, a related compound, reveals a polymorphic nature with intricate noncovalent interactions, including N–H⋯S, N–H⋯I, and I⋯S, contributing to its stability and reactivity. These structural features are vital for understanding the compound's behavior in various conditions and potential applications (Peloquin et al., 2021).
Chemical Reactions and Properties
4-Tert-butyl-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including oxidation and complexation, to yield derivatives with potential for further scientific exploration. For instance, reactions with different metalation reagents and subsequent reaction with diphenylchlorophosphane have been studied, demonstrating the compound's versatility and reactivity (Sauerbrey et al., 2011).
Physical Properties Analysis
The introduction of tert-butyl side groups in compounds significantly influences their physical properties, such as dielectric constant, moisture absorption, solubility, and glass transition temperature. These parameters are crucial for materials science and engineering applications, highlighting the importance of structural modifications on the physical attributes of chemical compounds (Chern & Tsai, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Alkylation Reactions : A study by Loksha et al. (2003) investigated the synthesis of 4-tert-butyl-1,3-dihydroimidazol-2-ones and 1,3-dihydroimidazol-2-thiones from 1-amino-3,3-dimethylbutanone. They also studied their subsequent alkylation reactions. These compounds were found to be devoid of activity against HTV, indicating specific chemical behavior and potential applications in organic synthesis and medicinal chemistry (Loksha et al., 2003).
Gold Dithiolene Complexes : Filatre-Furcate et al. (2015) described the transformation of N-tert-butyl-1,3-thiazoline-2-thione derivatives to 2-alkylthio-thiazoledithiolate pro-ligands. These compounds were then used to create Au(III) dithiolene complexes that exhibit semiconducting properties and organize into dimers in the solid state, showcasing potential in material science and electronics (Filatre-Furcate et al., 2015).
Reactions with Diazomethane : Mlostoń et al. (1994) studied the reactions of di(tert-butyl)diazomethane and 1,3-thiazole-5(4H)-thiones, leading to the formation of spirocyclic 2,5-dihydro-1,3,4-thiadiazoles. These compounds have stable structures in certain conditions, offering insights into organic chemistry and potential pharmaceutical applications (Mlostoń et al., 1994).
Benzimidazole Derivative Synthesis : Ozelcaglayan et al. (2012) synthesized a new benzimidazole unit, which was then coupled with different donor units for electrochemical polymerization. Their study on the optical and electronic properties of the resulting polymers highlights applications in materials science and polymer chemistry (Ozelcaglayan et al., 2012).
Antioxidant Properties and Mechanism of Action : Anastassova et al. (2018) synthesized a series of N,N′-disubstituted benzimidazole-2-thiones with hydrazone moieties. Their study on the antioxidant properties and mechanisms of these compounds in biological systems reveals potential therapeutic applications (Anastassova et al., 2018).
Hepatotoxicity and Antioxidant Activity : Another study by Anastassova et al. (2016) developed a new method for synthesizing 1,3-disubstituted benzimidazole derivatives and evaluated their toxicity and antioxidant activity. This research contributes to the understanding of the biological effects of such compounds (Anastassova et al., 2016).
Eigenschaften
IUPAC Name |
4-tert-butyl-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVMCZAPKGDMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400820 | |
| Record name | 4-tert-butyl-1,3-dihydroimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1,3-dihydroimidazole-2-thione | |
CAS RN |
14395-90-5 | |
| Record name | 4-tert-butyl-1,3-dihydroimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



